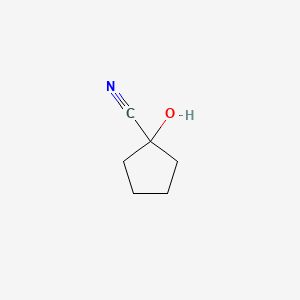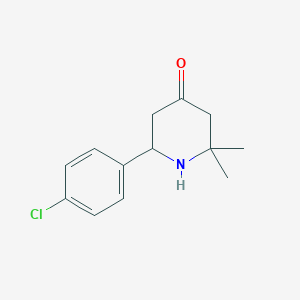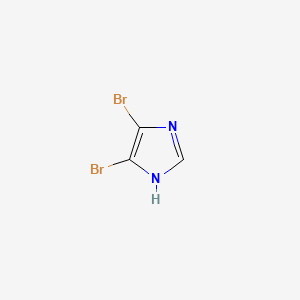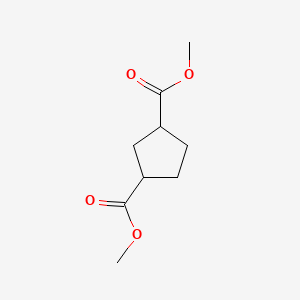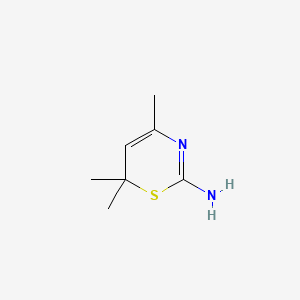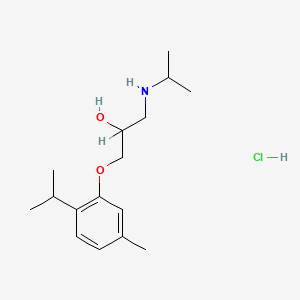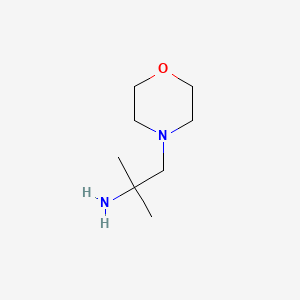![molecular formula C9H10O2 B1295695 Tricyclo[3.2.1.0~2,4~]oct-6-ene-3-carboxylic acid CAS No. 90820-03-4](/img/structure/B1295695.png)
Tricyclo[3.2.1.0~2,4~]oct-6-ene-3-carboxylic acid
Vue d'ensemble
Description
Tricyclo[3.2.1.0~2,4~]oct-6-ene-3-carboxylic acid is a compound that belongs to the family of tricyclic compounds, which are characterized by their three-ring structure. This particular compound has been the subject of various studies due to its interesting chemical properties and potential applications in organic synthesis.
Synthesis Analysis
The synthesis of tricyclic compounds similar to Tricyclo[3.2.1.0~2,4~]oct-6-ene-3-carboxylic acid has been explored in several studies. For instance, the synthesis of trans-tricyclo[4.2.0.0(1,3)]oct-4-ene, a related compound, was achieved in four steps starting from a gem-dichloro ketone . This process involved a series of reactions that provided insights into the stability and reactivity of such tricyclic systems. The synthesis of other related compounds, such as 2,3,7-triazabicyclo[3.3.0]oct-3-ene-4-carboxylic acid esters, has also been reported, demonstrating the versatility of tricyclic frameworks in organic synthesis .
Molecular Structure Analysis
The molecular structure of tricyclic compounds has been elucidated using various analytical techniques, including X-ray crystallography and NMR spectroscopy. For example, an X-ray crystal structure of trans-tricyclo[4.2.0.0(1,3)]oct-4-ene confirmed the stereochemical assignment of the synthetic intermediate . Similarly, the stereochemistry of proton attack on endo-tricyclo[3.2.1.02,4]oct-6-ene was determined using deuterium labeling experiments and NMR spectral analysis .
Chemical Reactions Analysis
Tricyclic compounds undergo a range of chemical reactions, including acid-catalyzed cleavage, cycloadditions, and rearrangements. The reaction of endo-tricyclo[3.2.1.02,4]oct-6-ene with methanol in the presence of toluene-p-sulphonic acid leads to the formation of methoxybicyclo[3.2.1]oct-3-ene derivatives . Tricyclic ketones have been shown to rearrange under the influence of formic acid to produce ring-methylated phenylacetic acids . Additionally, tricyclo[3.3.0.02,8]oct-3-enes have been studied for their acid cleavage reactions and cycloadditions with dienophiles .
Physical and Chemical Properties Analysis
The physical and chemical properties of tricyclic compounds are influenced by their unique molecular structures. The stability of these compounds under various conditions has been a subject of interest. For example, trans-tricyclo[4.2.0.0(1,3)]oct-4-ene was found to be surprisingly stable and only reacted with glacial acetic acid at elevated temperatures . The equilibrium constants and reaction rates for the equilibration of tricyclic compounds have been measured, providing valuable information about their thermodynamic properties .
Propriétés
IUPAC Name |
tricyclo[3.2.1.02,4]oct-6-ene-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c10-9(11)8-6-4-1-2-5(3-4)7(6)8/h1-2,4-8H,3H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMROWUMWXXGKAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C3C2C3C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80291515, DTXSID00919542 | |
| Record name | STK177276 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80291515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tricyclo[3.2.1.0~2,4~]oct-6-ene-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00919542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tricyclo[3.2.1.0~2,4~]oct-6-ene-3-carboxylic acid | |
CAS RN |
90820-03-4, 91746-77-9 | |
| Record name | NSC76148 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76148 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | STK177276 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80291515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tricyclo[3.2.1.0~2,4~]oct-6-ene-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00919542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![8-Bromo-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B1295620.png)
